

Spectroscopic and Structural Elucidation of Lysimachigenoside C: A Technical Guide

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Compound of Interest

Compound Name: *Lysimachigenoside C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Lysimachigenoside C**, an oleanane-type triterpenoid saponin isolated from the aerial parts of *Lysimachia foenum-graecum*. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visualization of the structural analysis workflow.

Spectroscopic Data

The structure of **Lysimachigenoside C** was elucidated through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here are compiled from the scientific literature and are essential for the unambiguous identification of the compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the molecular formula of **Lysimachigenoside C**.

Technique	Ion Mode	Measured m/z	Molecular Formula	Calculated m/z
HR-ESI-MS	Positive	995.5117	C ₄₈ H ₇₆ O ₂₀ Na	995.5121

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments were crucial for determining the intricate structure of **Lysimachigenoside C**. The ¹H and ¹³C NMR chemical shifts were assigned based on data from COSY, HMQC, HMBC, TOCSY, and ROESY experiments. All spectra were recorded in pyridine-d₅.

Table 2: ¹³C NMR Spectroscopic Data for **Lysimachigenoside C** (Pyridine-d₅)

Position	Aglycone (δc)	Position	Arabinose (δc)	Position	Rhamnose (δc)	Position	Xylose (δc)	Position	Glucose (δc)
1	43.6	1'	107.2	1"	101.8	1'''	106.8	1''''	105.4
2	69.1	2'	76.5	2"	72.5	2'''	75.3	2''''	78.4
3	82.0	3'	78.4	3"	72.7	3'''	78.1	3''''	78.1
4	43.9	4'	73.1	4"	74.2	4'''	71.0	4''''	71.7
5	47.9	5'	67.2	5"	69.8	5'''	67.3	4''''	78.8
6	18.4	6"	18.8	6''''	62.9				
7	33.3								
8	40.2								
9	47.4								
10	37.2								
11	24.1								
12	122.9								
13	144.5								
14	42.3								
15	26.5								
16	74.2								
17	49.8								
18	42.0								
19	46.5								
20	31.1								
21	34.3								
22	33.3								

23	64.9
24	14.1
25	16.3
26	17.8
27	26.3
28	178.2
29	33.3
30	23.9

Table 3: ^1H NMR Spectroscopic Data for **Lysimachigenoside C** (Pyridine- d_5)

Position	Aglycone (δ H, J in Hz)	Position	Arabinose (δ H, J in Hz)	Position	Rhamnose (δ H, J in Hz)	Position	Xylose (δ H, J in Hz)	Position	Glucose (δ H, J in Hz)
2	4.28 (m)	1'	4.88 (d, 6.4)	1''	5.85 (s)	1'''	5.33 (d, 7.5)	1''''	5.15 (d, 7.8)
3	3.42 (dd, 10.0, 4.5)	2'	4.35 (m)	2''	4.62 (m)	2'''	4.45 (m)	2''''	4.41 (m)
12	5.49 (br s)	3'	4.30 (m)	3''	4.55 (m)	3'''	4.38 (m)	3''''	4.35 (m)
16	5.44 (br s)	4'	4.25 (m)	4''	4.32 (m)	4'''	4.25 (m)	4''''	4.28 (m)
23a	4.15 (d, 10.5)	5'a	4.05 (m)	5''	4.85 (m)	5'''a	4.18 (m)	5''''	4.02 (m)
23b	3.65 (d, 10.5)	5'b	3.82 (m)	6''	1.75 (d, 6.0)	5'''b	3.85 (m)	6''''a	4.55 (m)
24	1.05 (s)	6''''b	4.38 (m)						
25	0.95 (s)								
26	0.98 (s)								
27	1.45 (s)								
29	0.93 (s)								

30	0.96 (s)
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Experimental Protocols

The isolation and structural elucidation of **Lysimachigenoside C** involved a multi-step process, as is standard for natural product chemistry.^[1]

Plant Material

The aerial parts of *Lysimachia foenum-graecum* Hance were collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction and Isolation

The dried and powdered plant material was extracted with 70% ethanol. The resulting extract was then partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. **Lysimachigenoside C** was isolated from the n-butanol fraction through repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC.

Spectroscopic Analysis

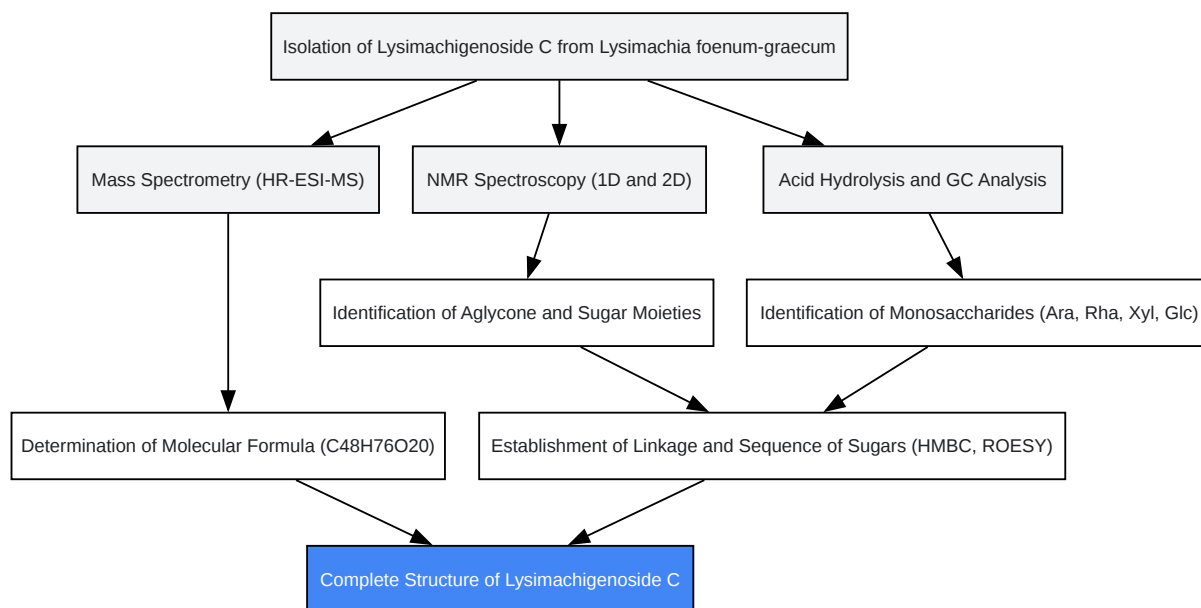
- NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HMQC, HMBC, TOCSY, and ROESY), were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (pyridine-d₅).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the exact mass and molecular formula.

Acid Hydrolysis

To identify the constituent monosaccharides, **Lysimachigenoside C** was subjected to acid hydrolysis. The resulting sugars were then analyzed by gas chromatography (GC) after derivatization and compared with authentic standards. This analysis confirmed the presence of L-arabinose, L-rhamnose, D-xylose, and D-glucose.

Structural Elucidation Workflow

The structural elucidation of **Lysimachigenoside C** is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates the workflow.



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Caption: Workflow for the structural elucidation of **Lysimachigenoside C**.

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References

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